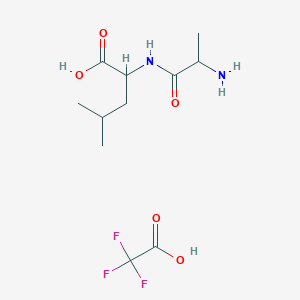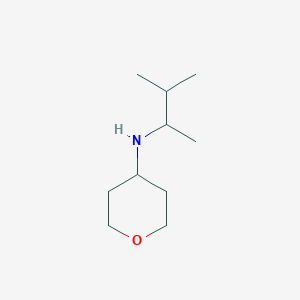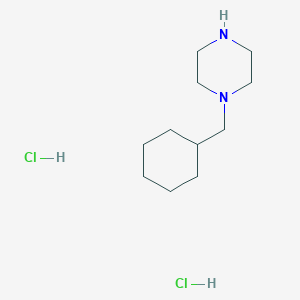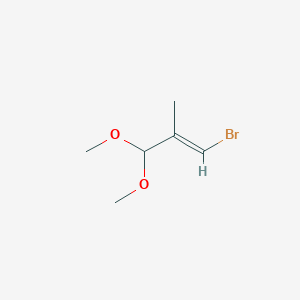
(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one is a chemical compound that features a hydroxy group, an imidazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one typically involves the condensation of an imidazole derivative with a phenylpropenone derivative under basic conditions. The reaction is usually carried out in an ethanol solution containing sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The double bond in the propenone moiety can be reduced to a single bond.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be a ketone derivative.
Reduction: The major product would be a saturated ketone.
Substitution: The major products would be substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of (2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the imidazole ring are key functional groups that facilitate binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one derivatives: These compounds have similar structures but with different substituents on the phenyl or imidazole rings.
Other imidazole-containing compounds: Compounds such as histidine or imidazole itself share the imidazole ring structure.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H10N2O2/c15-8-10(12-13-6-7-14-12)11(16)9-4-2-1-3-5-9/h1-8,15H,(H,13,14)/b10-8- |
Clave InChI |
MCRUOLGRSWKOAC-NTMALXAHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C(=C/O)/C2=NC=CN2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=CO)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
